1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl-
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Overview
Description
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolophthalazine family, known for their diverse biological activities and potential therapeutic applications. The unique structure of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- allows it to interact with various biological targets, making it a valuable compound for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- typically involves the condensation of appropriate 1-chloro-4-alkoxy phthalazine with methyl hydrazine carboxylate . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting intermediate is then subjected to further reactions to introduce the N-butyl and 3-phenyl substituents, yielding the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)thiadiazines: These compounds share a similar triazole ring structure but differ in the presence of a thiadiazine ring.
1,2,4-Triazolo(4,3-a)phthalazines: These compounds have a similar phthalazine ring structure but differ in the position of the triazole ring.
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazin-6-amine, N-butyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for drug discovery and development, as it can interact with different molecular targets compared to its analogs.
Properties
CAS No. |
113628-67-4 |
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Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-butyl-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-6-amine |
InChI |
InChI=1S/C19H19N5/c1-2-3-13-20-17-15-11-7-8-12-16(15)19-22-21-18(24(19)23-17)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,23) |
InChI Key |
RUBQVTXCUHTOEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NN2C(=NN=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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